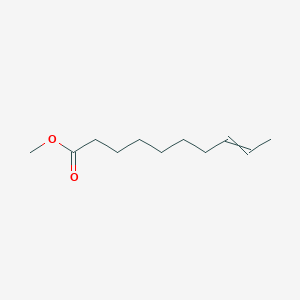
Methyl dec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dec-8-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from dec-8-enoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dec-8-enoate can be synthesized through the ethenolysis of ricinoleic acid methyl ester. This process involves the reaction of ricinoleic acid methyl ester with ethene under high pressure and high temperatures. The reaction is catalyzed by a homogeneous ruthenium catalyst, leading to the formation of this compound and dec-1-ene-4-ol as a byproduct .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of renewable raw materials such as ricinoleic acid and castor oil is emphasized due to their availability and cost-effectiveness. The reaction conditions are optimized to achieve high conversion rates and yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl dec-8-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Dec-8-enoic acid.
Reduction: Dec-8-en-1-ol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Methyl dec-8-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of methyl dec-8-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 10-undecenoate: Another ester with a similar structure but a longer carbon chain.
Methyl oleate: An ester with a cis-9-double bond and a longer carbon chain.
Uniqueness
Methyl dec-8-enoate is unique due to its specific carbon chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
62472-91-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl dec-8-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4H,5-10H2,1-2H3 |
InChI Key |
OJJIFHYBFZLDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















